molecular formula C22H23N3O3S B5083843 N~2~-[(benzyloxy)carbonyl]-N~1~-(4-phenyl-1,3-thiazol-2-yl)valinamide

N~2~-[(benzyloxy)carbonyl]-N~1~-(4-phenyl-1,3-thiazol-2-yl)valinamide

Cat. No. B5083843
M. Wt: 409.5 g/mol
InChI Key: CVTCRUJOUQGFQD-UHFFFAOYSA-N
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Description

N~2~-[(benzyloxy)carbonyl]-N~1~-(4-phenyl-1,3-thiazol-2-yl)valinamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound is commonly referred to as Bz-Thz-Val-NH2 and is a derivative of valine, an essential amino acid.

Scientific Research Applications

Bz-Thz-Val-NH2 has shown potential in various scientific research applications. One of the primary areas of interest is in cancer research. Studies have shown that Bz-Thz-Val-NH2 has anti-tumor activity and can inhibit the growth of cancer cells. Additionally, Bz-Thz-Val-NH2 has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of Bz-Thz-Val-NH2 is not fully understood. However, studies have suggested that it works by inhibiting the proteasome, a cellular complex responsible for degrading proteins. Inhibition of the proteasome can lead to the accumulation of proteins, which can trigger cell death in cancer cells.
Biochemical and Physiological Effects:
Bz-Thz-Val-NH2 has been shown to have several biochemical and physiological effects. Studies have shown that it can induce apoptosis, or programmed cell death, in cancer cells. Additionally, Bz-Thz-Val-NH2 has been shown to inhibit the production of cytokines, which are proteins that play a role in inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using Bz-Thz-Val-NH2 in lab experiments is its specificity. It has been shown to selectively inhibit the proteasome in cancer cells, making it a potential candidate for targeted cancer therapy. However, one of the limitations of using Bz-Thz-Val-NH2 is its low solubility, which can make it challenging to work with in lab experiments.

Future Directions

There are several future directions for the research and development of Bz-Thz-Val-NH2. One area of interest is in the development of more soluble derivatives of the compound. Additionally, further research is needed to fully understand the mechanism of action of Bz-Thz-Val-NH2 and its potential applications in other areas such as neurodegenerative diseases. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of Bz-Thz-Val-NH2 as a potential cancer therapy.
Conclusion:
In conclusion, Bz-Thz-Val-NH2 is a promising compound with potential applications in various scientific research fields. Its ability to selectively inhibit the proteasome in cancer cells makes it a potential candidate for targeted cancer therapy. However, further research is needed to fully understand its mechanism of action and potential applications in other areas.

Synthesis Methods

The synthesis of Bz-Thz-Val-NH2 involves the reaction of N-Boc-Valine with 4-phenyl-1,3-thiazol-2-amine and benzyl chloroformate. The reaction takes place in the presence of a base such as triethylamine, and the product is obtained after purification by column chromatography. The yield of the product is typically around 60%.

properties

IUPAC Name

benzyl N-[3-methyl-1-oxo-1-[(4-phenyl-1,3-thiazol-2-yl)amino]butan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-15(2)19(24-22(27)28-13-16-9-5-3-6-10-16)20(26)25-21-23-18(14-29-21)17-11-7-4-8-12-17/h3-12,14-15,19H,13H2,1-2H3,(H,24,27)(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTCRUJOUQGFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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